
N-(1-cyano-1,3-dimethylbutyl)-3-(4-methoxyphenyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-cyano-1,3-dimethylbutyl)-3-(4-methoxyphenyl)propanamide, commonly known as CMDBP, is a synthetic compound that belongs to the family of amides. It is a white crystalline powder that has a molecular weight of 329.45 g/mol. CMDBP has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and analytical chemistry.
Wirkmechanismus
The exact mechanism of action of CMDBP is not fully understood, but it is believed to involve the modulation of various cellular pathways. It has been suggested that CMDBP induces apoptosis in cancer cells by activating the caspase pathway and inhibiting the expression of anti-apoptotic proteins. Additionally, CMDBP has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α.
Biochemical and Physiological Effects:
CMDBP has been shown to exhibit a range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, reduce inflammation, and protect against oxidative stress-induced neuronal cell death. Additionally, CMDBP has been shown to inhibit the activity of enzymes, such as acetylcholinesterase and tyrosinase, which are involved in various physiological processes.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using CMDBP in lab experiments is its potential applications in medicinal chemistry. It has been shown to exhibit anticancer, anti-inflammatory, and neuroprotective activities, which makes it a promising candidate for drug discovery. However, one of the limitations of using CMDBP is its relatively low solubility in water, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of CMDBP. One area of research is the development of CMDBP-based drugs for the treatment of cancer, inflammation, and neurodegenerative diseases. Additionally, further studies are needed to elucidate the exact mechanism of action of CMDBP and its effects on various cellular pathways. Furthermore, the development of new synthesis methods for CMDBP could lead to the production of more efficient and cost-effective compounds.
Synthesemethoden
The synthesis of CMDBP involves the reaction between 4-methoxyphenylacetonitrile and 1-cyano-1,3-dimethylbutane in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide. The reaction takes place at a temperature of 80-90°C for several hours, and the resulting product is purified by recrystallization.
Wissenschaftliche Forschungsanwendungen
CMDBP has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit anticancer, anti-inflammatory, and neuroprotective activities. In one study, CMDBP was found to induce apoptosis in human breast cancer cells by activating the caspase pathway. In another study, it was shown to reduce inflammation in a mouse model of rheumatoid arthritis by inhibiting the production of pro-inflammatory cytokines. Furthermore, CMDBP has been shown to protect against oxidative stress-induced neuronal cell death in a rat model of Parkinson's disease.
Eigenschaften
IUPAC Name |
N-(2-cyano-4-methylpentan-2-yl)-3-(4-methoxyphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O2/c1-13(2)11-17(3,12-18)19-16(20)10-7-14-5-8-15(21-4)9-6-14/h5-6,8-9,13H,7,10-11H2,1-4H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSOCNBHGCNHIRK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C)(C#N)NC(=O)CCC1=CC=C(C=C1)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyano-1,3-dimethylbutyl)-3-(4-methoxyphenyl)propanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(tert-butyl)-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2484514.png)
![2-[3-(Pyridin-3-yloxymethyl)azetidin-1-yl]-3-(trifluoromethyl)pyridine](/img/structure/B2484515.png)
![1-(2,6-Dimethylpiperidin-1-yl)-2-[[5-(quinolin-8-yloxymethyl)-1,3,4-oxadiazol-2-yl]sulfanyl]ethanone](/img/structure/B2484517.png)
![N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-4-pentoxybenzamide](/img/structure/B2484518.png)
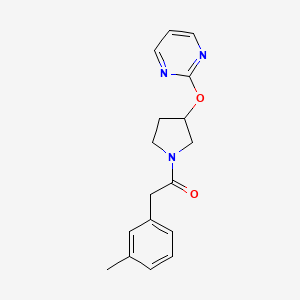


![Ethyl 2-((3-ethyl-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetate](/img/structure/B2484530.png)
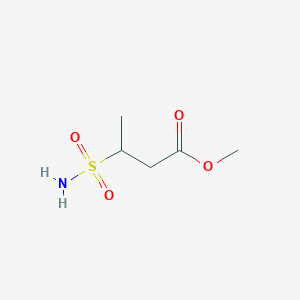
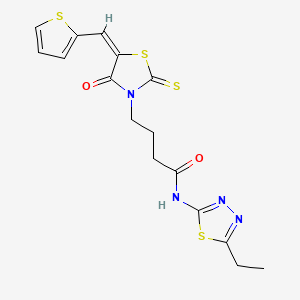
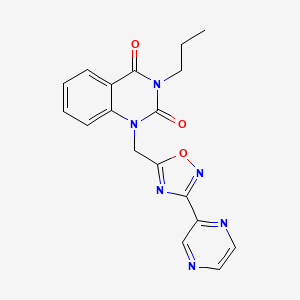

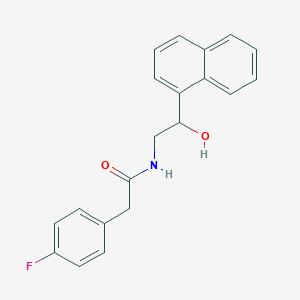
![N-(tert-butyl)-2-(8-(4-fluorophenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2484537.png)